5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone
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Overview
Description
5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions, where an allylamine reacts with a suitable leaving group on the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Allylamine, thionyl chloride, phosphorus pentachloride, various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral and antifungal properties.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Exhibits moderate potency against various microbial strains.
1,2,3-Triazole derivatives: Widely studied for their biological and pharmacological activities.
Uniqueness
5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its pyridazinone core, combined with the allylamino and chloro substituents, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(prop-2-enylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-2-7-18-12-8-19-20(15(22)14(12)17)9-13(21)10-3-5-11(16)6-4-10/h2-6,8,18H,1,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHYCPBEMFNRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N(N=C1)CC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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